2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 877653-57-1
Cat. No.: VC5555335
Molecular Formula: C23H23N3O3S2
Molecular Weight: 453.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877653-57-1 |
|---|---|
| Molecular Formula | C23H23N3O3S2 |
| Molecular Weight | 453.58 |
| IUPAC Name | 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) |
| Standard InChI Key | CVXQRMKNBIOFHE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key substituents include:
-
A 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring.
-
A thioether-linked acetamide moiety at position 2, terminating in a 4-methoxyphenyl group.
The molecular formula is CHNOS, with a molecular weight of 453.58 g/mol . Its IUPAC name is 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 453.58 g/mol |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C |
| InChIKey | CVXQRMKNBIOFHE-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Core Formation: Condensation of 3-amino-5-(3,5-dimethylphenyl)thiophene-2-carboxylate with thiourea or derivatives to form the thieno[3,2-d]pyrimidin-4-one scaffold .
-
Thioether Formation: Reaction with chloroacetyl chloride followed by nucleophilic substitution using 4-methoxyphenylamine.
-
Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | DMF-DMA, microwave, 100°C | 75–85% |
| Thioacetylation | CS, KOH, DMF | 60–70% |
| Final Coupling | 4-Methoxyaniline, DCC, DMAP | 50–65% |
Spectroscopic Characterization
-
NMR: H NMR (400 MHz, DMSO-): δ 10.2 (s, 1H, NH), 7.5–6.8 (m, aromatic H), 3.8 (s, 3H, OCH), 2.3 (s, 6H, CH) .
-
Mass Spectrometry: ESI-MS m/z 454.2 [M+H].
Structure-Activity Relationships (SAR)
-
3,5-Dimethylphenyl Group: Increases metabolic stability by resisting CYP450 oxidation .
-
4-Methoxyphenyl Acetamide: Enhances solubility via H-bonding with polar residues .
-
Thioether Linkage: Critical for maintaining planar conformation and target binding .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC/EC |
|---|---|---|
| Target Compound | h-NTPDase1 | 0.89 μM |
| N-(2,4-Dimethylphenyl) | S. aureus | 8.2 μg/mL |
| 3-Nitrophenyl Deriv. | HepG2 | 18.3 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume